1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H15N5OS and its molecular weight is 325.39. The purity is usually 95%.
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Biological Activity
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the formation of the pyrazine and pyridine rings followed by their coupling with a thiophene derivative. Specific reaction conditions such as catalysts and solvents are crucial for achieving high yields and purity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study demonstrated that urea derivatives similar to this compound showed potent cytotoxic effects against various cancer cell lines, including renal carcinoma (Caki cells) and endothelial cells (HUVECs). The most active compounds in this series displayed IC50 values indicating effective inhibition of cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | Caki | 5.0 |
2 | HUVEC | 8.5 |
The mechanism underlying the anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, compounds like this compound may interact with proteins that regulate apoptosis and cell cycle progression, thereby inducing cell death in malignant cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial potential. Studies have shown that derivatives exhibit activity against various bacterial strains, suggesting a broad-spectrum efficacy. The exact mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anticancer Evaluation : A recent study synthesized a series of urea derivatives based on the structural framework of this compound. These compounds were tested against Caki cells, revealing that modifications at specific positions significantly influenced their cytotoxicity .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds, where it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
1-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(20-10-13-4-2-8-23-13)21-11-14-15(19-7-6-18-14)12-3-1-5-17-9-12/h1-9H,10-11H2,(H2,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAIGJEKGBBEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.